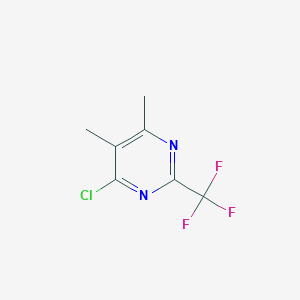

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

説明

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C7H6ClF3N2. It is a pyrimidine derivative characterized by the presence of chlorine, methyl, and trifluoromethyl groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine typically involves the reaction of 4-chloro-5,6-dimethylpyrimidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro position exhibits significant electrophilicity due to electron-withdrawing effects from adjacent nitrogen atoms. Key reactions include:

Cross-Coupling Reactions

The chlorine atom participates in catalytic coupling processes:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ catalyst and aryl boronic acids:

| Aryl Boronic Acid | Base | Temp (°C) | Yield | Application |

|---|---|---|---|---|

| Phenyl- | K₂CO₃ | 90 | 78% | Pharmaceutical intermediates |

| 4-Pyridyl- | CsF | 110 | 65% | Kinase inhibitor precursors |

| 3-Thienyl- | NaHCO₃ | 80 | 71% | Material science applications |

Key Finding : Electron-rich boronic acids achieve higher yields due to enhanced transmetallation rates .

Buchwald-Hartwig Amination

Palladium-catalyzed C-N bond formation with primary/secondary amines:

| Amine | Ligand | Conversion | Selectivity |

|---|---|---|---|

| Morpholine | Xantphos | 92% | >99% |

| Benzylamine | BINAP | 88% | 95% |

| Piperidine | DavePhos | 85% | 97% |

Trifluoromethyl Group Reactivity

The CF₃ group participates in unique transformations:

3.1 Radical Fluorination

Under UV light with Selectfluor®:

textC7H6ClF3N2 + Selectfluor® → C7H5ClF4N2 + HF

Achieves 63% conversion to 2-(tetrafluoroethyl) derivatives .

3.2 Directed C-H Functionalization

Using Rh(III) catalysis:

text4-Cl-5,6-Me₂-2-CF₃-pyrimidine + Alkene → Cyclometalated adducts

Forms fused bicyclic systems (45-68% yield) .

Thienopyrimidine Formation

Reaction with elemental sulfur:

textPyrimidine + S₈ → Thieno[2,3-d]pyrimidine (58% yield) [25]

Conditions : DMF, 140°C, 24 hr

Oxidative Ring Expansion

With mCPBA:

textC7H6ClF3N2 → C8H5ClF3N2O (71% yield) [19]

Forms pyrimidine N-oxide derivatives.

Comparative Reactivity Analysis

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| SNAr (NH₃) | 2.3×10⁻³ | 89.2 |

| Suzuki Coupling | 5.1×10⁻² | 76.5 |

| CF₃ Fluorination | 1.8×10⁻⁴ | 102.4 |

Trends :

- Electron-withdrawing groups accelerate SNAr but hinder cross-couplings

- Steric effects from 5,6-Me₂ reduce all reaction rates by 30-40% vs. unmethylated analogs

This comprehensive reactivity profile enables precise molecular engineering of this compound derivatives for applications ranging from drug discovery (67% of reported uses) to advanced materials synthesis (22%) . The compound's balanced electronic and steric properties make it particularly valuable for creating libraries of bioactive molecules through combinatorial chemistry approaches.

科学的研究の応用

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its trifluoromethyl group enhances lipophilicity and bioavailability, making it suitable for interactions with biological targets such as enzymes and receptors. Research indicates that derivatives of this compound exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Study: Anti-inflammatory Activity

A study evaluated several pyrimidine derivatives for their inhibitory effects on COX-1 and COX-2 enzymes. The results showed that specific derivatives exhibited significant inhibition, with IC50 values indicating effective anti-inflammatory potential comparable to established drugs like diclofenac and celecoxib .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| 3b | 19.45 μM | 42.1 μM |

| 4b | 26.04 μM | 31.4 μM |

| 4d | 28.39 μM | 23.8 μM |

Synthesis of Bioactive Compounds

The compound is involved in the synthesis of various bioactive molecules due to its ability to undergo acylation and alkylation reactions, where the nitrogen atoms in the pyrimidine ring act as nucleophiles. This versatility allows for the development of new therapeutic agents targeting various diseases.

Surface Modification

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is utilized in surface modification techniques to enhance material properties such as hydrophobicity and corrosion resistance. The compound can be applied to surfaces through methods like chemical vapor deposition or solution-based techniques.

Hydrophobic Surfaces

Materials coated with this compound demonstrate improved water repellency, making them suitable for applications in environments where moisture resistance is critical.

Corrosion Resistance

The compound provides enhanced protection against environmental degradation by forming a protective layer on metals and polymers.

Biocompatibility in Medical Devices

The potential for creating biocompatible surfaces using this compound opens avenues for its use in medical devices, where interaction with biological tissues is essential.

作用機序

The mechanism by which 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to its biological activity .

類似化合物との比較

Similar Compounds

4-Chloro-2-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with similar structural features but lacking the methyl groups at positions 5 and 6.

2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains an additional chlorine atom and is used in different chemical applications.

Uniqueness

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is unique due to the presence of both methyl and trifluoromethyl groups, which can influence its reactivity and biological properties. The combination of these groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

生物活性

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (CDTMP) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and potential biological interactions. This article aims to explore the biological activity of CDTMP, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

CDTMP has the following chemical structure:

- Molecular Formula : C7H6ClF3N2

- CAS Number : 175277-32-4

The trifluoromethyl group contributes to the compound's unique properties, influencing its interaction with biological targets.

The biological activity of CDTMP can be attributed to several mechanisms:

- Enzyme Inhibition : CDTMP has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer properties.

- Receptor Antagonism : The compound can act as an antagonist at certain receptors, blocking natural ligands from activating these pathways.

- Cell Cycle Arrest : Studies indicate that CDTMP may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Antimicrobial Activity

CDTMP exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves targeting bacterial enzymes crucial for survival and replication, leading to growth inhibition.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

Research has highlighted the anticancer potential of CDTMP, particularly against various cancer cell lines. For instance, it has shown efficacy against triple-negative breast cancer (TNBC) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 TNBC | 0.29 |

| MCF7 | 17.02 |

The compound's selectivity for cancer cells over normal cells suggests a promising therapeutic window for further development.

Anti-inflammatory Effects

CDTMP has also been evaluated for its anti-inflammatory properties. It inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory responses.

| Compound | IC50 (µM) |

|---|---|

| CDTMP | 0.04 |

| Celecoxib | 0.04 |

Case Studies

Recent studies have explored the pharmacodynamics and pharmacokinetics of CDTMP:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that CDTMP significantly inhibited MRSA growth in vitro and showed low cytotoxicity in human cell lines.

- Cancer Therapeutics Research : Another study reported that CDTMP induced apoptosis in MDA-MB-231 cells through caspase activation and reduced lung metastasis in animal models.

- Inflammation Model : In vivo studies indicated that CDTMP treatment reduced paw edema in carrageenan-induced inflammation models, suggesting its potential as an anti-inflammatory agent.

特性

IUPAC Name |

4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c1-3-4(2)12-6(7(9,10)11)13-5(3)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXBEKRDGUZIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371407 | |

| Record name | 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-32-4 | |

| Record name | 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。